16,17-Bis(decyloxy)violanthrone

Vue d'ensemble

Description

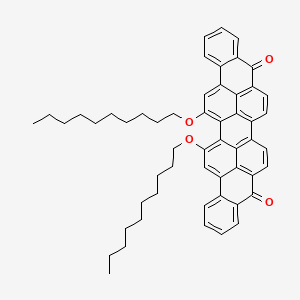

16,17-Bis(decyloxy)violanthrone: is a multifunctional dye with a molecular formula of C54H56O4 and a molecular weight of 769.02 g/mol . This compound is widely used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . It also finds applications in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .

Méthodes De Préparation

The synthesis of 16,17-Bis(decyloxy)violanthrone typically involves the reaction of violanthrone with decanol under oxidative conditions . One common method is to react violanthrone with decanol in the presence of an oxidizing agent, such as potassium permanganate or chromium trioxide, to form the desired product . The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

16,17-Bis(decyloxy)violanthrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the decyloxy groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, elevated temperatures, and specific catalysts or reagents depending on the type of reaction . Major products formed from these reactions include oxidized or reduced derivatives of this compound and substituted analogs with different functional groups .

Applications De Recherche Scientifique

Photophysical Properties

16,17-Bis(decyloxy)violanthrone exhibits significant photophysical properties that make it valuable in various applications:

- Fluorescence Studies : The compound has been shown to possess a high fluorescence quantum yield, especially when compared to its parent compound, violanthrone. For example, derivatives such as 16,17-dialkoxyviolanthrones demonstrate fluorescence quantum yields ranging from 0.6 to 1 in certain solvents . This property is beneficial for applications in fluorescence microscopy and imaging techniques.

- Photosensitization : It acts as an effective photosensitizer in photochemical reactions. The compound can facilitate radical-induced reductions in the presence of suitable donors and sensitizers, leading to the formation of dihydroquinones that fluoresce strongly . This characteristic is particularly useful in organic synthesis and photopolymerization processes.

Biological Applications

The biological significance of this compound extends to several domains:

- Cellular Imaging : Due to its strong fluorescent properties, this compound is utilized for observing and analyzing cell structures and functions. It aids in tracking biomolecules within cellular environments .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. Its application in developing new antimicrobial agents is being explored .

- Drug Delivery Systems : The compound's ability to form conjugates with drugs enhances its utility in targeted drug delivery systems. This is particularly relevant in cancer therapy where precision targeting of tumor cells is crucial.

Material Science

In material science, this compound finds applications as a dye and pigment:

- Dye for Color Filters : The compound is used in the formulation of color filters due to its vibrant color and stability under light exposure. Its incorporation into various materials allows for enhanced optical properties .

- Photonic Devices : Its photophysical characteristics make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its absorption and emission spectra by modifying its structure opens avenues for custom-designed materials tailored for specific optical applications .

Case Study 1: Fluorescent Probes

Research has demonstrated that this compound can be effectively used as a fluorescent probe in biological systems. A study highlighted its application in monitoring cellular processes through fluorescence microscopy, showing that it could differentiate between various cell types based on their fluorescent response .

Case Study 2: Photopolymerization Initiator

In another application, the compound was utilized as a photoinitiator in radical polymerization reactions. The study revealed that upon exposure to UV light, it could initiate polymerization processes efficiently, leading to the formation of polymers with desirable mechanical properties .

Mécanisme D'action

The mechanism of action of 16,17-Bis(decyloxy)violanthrone involves its ability to act as a fluorescent dye . It absorbs light at specific wavelengths and emits fluorescence, which can be detected and analyzed . This property allows researchers to observe and track various biological and chemical processes . The molecular targets and pathways involved include cell structures, biomolecules, and other components that interact with the dye .

Comparaison Avec Des Composés Similaires

16,17-Bis(decyloxy)violanthrone is unique due to its multifunctional properties and wide range of applications . Similar compounds include other violanthrone derivatives and fluorescent dyes such as:

Violanthrone: The parent compound of this compound.

Anthraquinone dyes: A class of dyes with similar fluorescent properties.

Rhodamine dyes: Another class of fluorescent dyes used in biological and chemical research.

These compounds share some properties with this compound but differ in their specific applications and molecular structures .

Activité Biologique

16,17-Bis(decyloxy)violanthrone is a synthetic compound recognized for its multifunctional properties, particularly as a fluorescent dye. Its unique structure allows it to interact with various biological systems, making it a valuable tool in research and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is , and it exhibits notable fluorescence characteristics that are critical for its application in biological experiments. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H42O2 |

| Molecular Weight | 426.64 g/mol |

| CAS Number | 71550-33-9 |

| Solubility | Soluble in organic solvents |

Fluorescence and Imaging Applications

This compound's fluorescence properties make it suitable for various imaging techniques in biological research. It has been employed to visualize cellular processes, including apoptosis and autophagy. The compound's ability to emit light upon excitation allows researchers to track cellular dynamics effectively.

The biological activity of this compound can be attributed to its interaction with cellular components:

- Cell Cycle Regulation : Studies suggest that this compound may influence cell cycle progression, potentially through modulation of cyclin-dependent kinases (CDKs).

- Apoptosis Induction : It has been reported to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.

- Antiviral Activity : Preliminary findings indicate that it may exhibit antiviral properties against certain viruses, including HIV and influenza, by disrupting viral replication processes.

Case Studies

- Cellular Imaging : In a study published in ACS Chemical Reviews, researchers utilized this compound to visualize mitochondrial dynamics in live cells. The results demonstrated enhanced imaging contrast and specificity compared to traditional dyes .

- Anticancer Properties : A research article highlighted the compound's efficacy in inhibiting the growth of various cancer cell lines. The study reported a dose-dependent response with IC50 values indicating significant cytotoxicity at low concentrations .

- Antiviral Efficacy : In vitro studies have shown that this compound can inhibit the replication of the Dengue virus. The mechanism involves interference with viral entry and replication within host cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound | Fluorescence Yield | Anticancer Activity | Antiviral Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Violanthrone | Low | Moderate | Low |

| Dihydroviolanthrone | Moderate | Low | None |

Propriétés

IUPAC Name |

30,34-didecoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H56O4/c1-3-5-7-9-11-13-15-21-31-57-45-33-43-35-23-17-19-25-39(35)53(55)41-29-27-37-38-28-30-42-48-44(36-24-18-20-26-40(36)54(42)56)34-46(52(50(38)48)51(45)49(37)47(41)43)58-32-22-16-14-12-10-8-6-4-2/h17-20,23-30,33-34H,3-16,21-22,31-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNNSUYQMZKRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072377 | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71550-33-9 | |

| Record name | 16,17-Bis(decyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071550339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-bis(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-bis(decyloxy)violanthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.